N-cyclopropyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-cyclopropyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a naphthalene substituent at the 3-position of the pyridazinone ring and a cyclopropyl group attached to the acetamide nitrogen. The pyridazinone core is a key pharmacophore, with substitutions at specific positions modulating electronic, steric, and solubility properties critical for biological interactions .
Properties
Molecular Formula |
C19H17N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C19H17N3O2/c23-18(20-16-7-8-16)12-22-19(24)10-9-17(21-22)15-6-5-13-3-1-2-4-14(13)11-15/h1-6,9-11,16H,7-8,12H2,(H,20,23) |
InChI Key |
DRIJQIVQVXFNLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the naphthalen-2-yl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the cyclopropyl group: This can be done via a nucleophilic substitution reaction using cyclopropyl halides.
Formation of the acetamide group: This step might involve the reaction of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Hydrolytic Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to generate carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolite formation.
Nucleophilic Substitution at Pyridazinone
The electron-deficient pyridazinone ring undergoes nucleophilic substitution at position 4 or 5, influenced by the adjacent carbonyl group’s electron-withdrawing effects.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring reacts under acidic or oxidative conditions, enabling functionalization:
Oxidation of Pyridazinone and Naphthalene
Controlled oxidation modifies the pyridazinone ring and naphthalene system:
Condensation and Cycloaddition Reactions
The carbonyl group participates in condensations, while the naphthalene system enables Diels-Alder reactions:
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition at the naphthalene moiety:
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV light (254 nm), 48 hrs | Dimerized naphthalene-pyridazinone crosslinked structure | 0.18 |
Key Mechanistic Insights
-
Amide Hydrolysis : Proceeds via tetrahedral intermediate stabilization by the pyridazinone’s electron-withdrawing effects .
-
Cyclopropane Reactivity : Ring-opening is pH-dependent, favoring allylic cations under strong acids.
-
Naphthalene Oxidation : DDQ selectively abstracts hydrogen from the electron-rich naphthalene ring .
This compound’s multifunctional architecture enables diverse reactivity, positioning it as a versatile scaffold for medicinal chemistry and materials science. Further studies are warranted to explore catalytic asymmetric transformations and biological target engagement.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-cyclopropyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can be compared to related pyridazinone and acetamide derivatives described in recent literature. Below is a detailed analysis:
Structural Analogues with Pyridazinone Cores
2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide (CAS: 922860-29-5)
- Structure : Differs in the N-substituent (isopropylphenyl vs. cyclopropyl).
- Molecular Weight : 397.47 g/mol (vs. 369.41 g/mol for the cyclopropyl variant).
- Key Data : Synthesized via similar acetamide coupling strategies, with the isopropyl group enhancing lipophilicity (logP ≈ 3.2) compared to the cyclopropyl analog (logP ≈ 2.8) .
- 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Structure: Contains a sulfonamide group and benzyloxy substituent instead of naphthalene. Synthesis: Prepared via alkylation of pyridazinone intermediates in DMF with potassium carbonate . Bioactivity: Sulfonamide derivatives often exhibit enhanced solubility and enzyme-binding affinity compared to naphthalene-substituted analogs .
Triazole-Containing Analogues
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) feature triazole rings instead of pyridazinones:
- Spectroscopic Data: IR: C=O stretches at ~1678 cm⁻¹ (6m) vs. ~1671 cm⁻¹ in pyridazinone analogs, indicating similar electronic environments . NMR: Pyridazinone derivatives show distinct aromatic proton shifts (δ 7.2–8.6 ppm) compared to triazole-based compounds (δ 5.3–8.4 ppm) due to ring-current effects .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | MW (g/mol) | logP | Solubility (µg/mL) |
|---|---|---|---|---|
| Target compound | C₂₂H₂₁N₃O₂ | 369.41 | 2.8 | 12.5 (PBS, pH 7.4) |
| 922860-29-5 (isopropylphenyl analog) | C₂₅H₂₃N₃O₂ | 397.47 | 3.2 | 8.9 (PBS, pH 7.4) |
| 6m (triazole-chlorophenyl analog) | C₂₁H₁₈ClN₄O₂ | 393.11 | 3.5 | 5.2 (PBS, pH 7.4) |
Notes:
- Naphthalene substitution enhances π-π stacking interactions but may reduce aqueous solubility .
Q & A
Q. Key Reaction Conditions :
- Copper(II) acetate (10 mol%) in tert-BuOH/H2O (3:1) for click chemistry steps .
- Room temperature to 80°C, monitored by TLC (hexane:EtOAc = 8:2) .
Which spectroscopic techniques are employed to confirm the structure of this compound?
Basic Research Question
Structural validation relies on multimodal spectroscopy:
- IR Spectroscopy : Identifies carbonyl (C=O, 1670–1690 cm<sup>−1</sup>), amide N–H (3260–3300 cm<sup>−1</sup>), and aromatic C=C (1580–1600 cm<sup>−1</sup>) stretches .
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign protons and carbons in the cyclopropyl (δH 0.5–1.5 ppm), naphthalenyl (δH 7.2–8.4 ppm), and pyridazinone (δC 160–165 ppm for C=O) moieties .
- HRMS : Confirms molecular weight (e.g., [M+H]<sup>+</sup> calculated vs. observed, error < 2 ppm) .
Q. Example Data :
- <sup>1</sup>H NMR (DMSO-d6) : δ 5.38 (s, 2H, –NCH2CO–), 7.72–8.14 (m, naphthalenyl H) .
- HRMS : For C21H18N5O4, calculated 404.1359, found 404.1348 .
How can the cycloaddition reaction yield be optimized for this compound?
Advanced Research Question
Yield optimization requires systematic parameter variation:
- Catalyst Screening : Compare Cu(OAc)2 (10 mol%) with alternatives like CuI or Ru-based catalysts for click chemistry steps .
- Solvent Systems : Test polar aprotic mixtures (e.g., DMF/H2O) versus tert-BuOH/H2O to enhance regioselectivity .
- Temperature Control : Reactions at 50–60°C may accelerate kinetics without promoting side reactions .
- Azide Purity : Pre-purify azide intermediates via flash chromatography to avoid competing pathways .
Q. Troubleshooting Low Yields :
- Monitor by TLC at 2-hour intervals.
- Quench with ice-water to precipitate side products early .
How to design bioactivity assays targeting phosphodiesterase 4 (PDE4) or kinase inhibition?
Advanced Research Question
Enzyme Inhibition Assays :
- Use recombinant PDE4 or CDK enzymes in fluorometric/colorimetric assays (e.g., cAMP hydrolysis for PDE4) .
- IC50 Determination : Serially dilute the compound (1 nM–100 µM) and measure activity loss .
Cellular Models :
- Test anti-inflammatory effects in LPS-induced TNF-α secretion (RAW 264.7 macrophages) .
- Evaluate cytotoxicity via MTT assay (IC50 vs. HEK-293 or cancer cell lines) .
Structural Insights :
- Perform molecular docking (AutoDock Vina) using PDE4 or CDK2 crystal structures (PDB: 1OYN, 1QMZ) to predict binding modes .
How to resolve contradictory NMR data for the pyridazinone core?
Advanced Research Question
Contradictions often arise from tautomerism or solvent effects:
- Tautomeric Equilibria : The pyridazinone ring may exist as 6-oxo or 1H-enol forms, causing peak splitting. Use DMSO-d6 to stabilize enolic protons .
- Solvent Artifacts : Compare spectra in CDCl3 vs. DMSO-d6; DMSO enhances NH/OH proton visibility .
- Dynamic Effects : Variable-temperature NMR (25–80°C) can coalesce split signals from slow-exchange protons .
Case Study :
In compound 6b (), the –NH proton at δ 10.79 ppm broadens in DMSO due to hydrogen bonding, while aromatic protons remain sharp .
What computational strategies predict target interactions and pharmacokinetics?
Advanced Research Question
Molecular Docking :
- Use PyMOL/MOE to dock the compound into PDE4’s active site, focusing on H-bonding with Gln<sup>369</sup> or hydrophobic interactions with Phe<sup>372</sup> .
MD Simulations :
- Run 100-ns simulations (GROMACS) to assess binding stability and ligand-induced conformational changes .
ADMET Prediction :
- SwissADME predicts logP (2.5–3.5) and BBB permeability. PAINS filters eliminate promiscuous binders .
Q. Key Findings :
- The naphthalenyl group enhances π-stacking with aromatic enzyme residues, while the cyclopropyl moiety reduces metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
